2-Chloro-5-(2,2,2-trifluoroethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLDIGZOBXAKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273222 | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-08-9 | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including liver and kidney damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may have biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins in the blood, affecting its distribution in the body. These interactions can influence the localization and accumulation of this compound in different tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Biological Activity
2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their pharmacological properties, including increased potency and selectivity against specific biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is . The presence of the trifluoroethyl group is significant for its lipophilicity and ability to interact with biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with trifluoromethyl groups often exhibit enhanced interaction with enzyme active sites. This can lead to inhibition of key enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Fluorinated compounds generally show improved antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic pathways.
Anticancer Activity
Studies have shown that fluorinated pyridines can exhibit significant anticancer properties. For instance, a related compound demonstrated a 30-fold increase in potency against cancer cell lines when a trifluoromethyl group was introduced .
Antimicrobial Properties
Research indicates that similar fluorinated compounds are effective against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effectiveness against strains like E. coli and Pseudomonas aeruginosa, suggesting that this compound may also possess these properties .
Data Table: Biological Activities of Related Compounds
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various fluorinated pyridines on breast cancer cell lines. The results indicated that the introduction of trifluoromethyl groups significantly enhanced the cytotoxicity compared to non-fluorinated analogs.
- Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of fluorinated pyridines on specific kinases involved in cancer signaling pathways. The findings suggested that these compounds could serve as potential leads for developing targeted cancer therapies.
Scientific Research Applications
Chemical Synthesis and Intermediate Role
Herbicide Development
One of the primary applications of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine is as an intermediate in the synthesis of herbicidal compounds. Its structure allows for the modification and creation of various derivatives that exhibit herbicidal activity. For instance, it can be utilized in the preparation of pyridine derivatives that are effective against a range of weeds, contributing to agricultural productivity and pest management strategies .
Pharmaceutical Applications
The compound is also important in pharmaceutical chemistry. Its derivatives are being explored for their potential therapeutic effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds suitable candidates for drug development. Research indicates that compounds with similar structures have shown promise in clinical trials for various diseases .
Case Studies
1. Fluazinam Synthesis
Fluazinam is a fungicide that has been developed using intermediates derived from trifluoromethylpyridine compounds. The synthesis pathway involves the use of this compound as a building block. Studies have shown that this compound exhibits higher fungicidal activity compared to traditional chlorine-substituted derivatives, making it a valuable addition to crop protection products .
2. Agrochemical Development
In research focused on agrochemical formulations, this compound has been identified as a crucial intermediate for synthesizing various pyridine-based herbicides. The unique electronic properties imparted by the trifluoromethyl group allow for selective herbicidal action while minimizing environmental impact .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physical Comparison
Key Observations:
Substituent Effects on Reactivity :
- The trifluoroethyl group (CF₃CH₂) in the target compound offers greater steric bulk and electron-withdrawing effects compared to trifluoromethyl (CF₃) or halogen (I, F) substituents. This enhances its stability in nucleophilic aromatic substitution reactions .
- Iodo-substituted analogs (e.g., 2-Chloro-5-iodopyridine) are preferred in Suzuki-Miyaura cross-coupling due to the iodine atom’s high leaving-group ability .
Physicochemical Properties :
- The melting point of 2-Chloro-5-iodopyridine (99°C) is significantly higher than that of the target compound (crystalline powder at 20°C), reflecting stronger intermolecular forces in iodo derivatives .
- Fluorinated analogs (e.g., 2-Chloro-5-fluoropyridine) exhibit lower molecular weights and liquid states, making them more volatile but less stable under acidic conditions .
Applications :
- The trifluoroethyl group in the target compound is advantageous in drug design for improving blood-brain barrier penetration, as seen in neuroactive compound development .
- Chloromethyl-substituted pyridines (e.g., 5-Chloro-2-(chloromethyl)pyridine) are utilized in polymer chemistry for cross-linking reactions .
Preparation Methods
Chlorination of 3-Trifluoromethylpyridine to Obtain 2-Chloro-5-trifluoromethylpyridine (Key Intermediate)
Although the direct preparation of 2-chloro-5-(2,2,2-trifluoroethyl)pyridine is less commonly reported, the synthesis of its closely related intermediate 2-chloro-5-trifluoromethylpyridine is well documented. This intermediate is typically prepared by selective chlorination of 3-trifluoromethylpyridine, which can then be further transformed into the target compound.
-
- Reactants: 3-trifluoromethylpyridine and chlorine gas
- Conditions: Temperature range 300°C to 450°C, residence time 10–25 seconds
- Diluent: Organic solvents such as carbon tetrachloride or inorganic gases like nitrogen or steam
- Chlorine to substrate molar ratio: Typically 1 to 6 moles chlorine per mole of 3-trifluoromethylpyridine
- UV radiation may be used if temperature is below 250°C
- Yields: Up to 62% of 2-chloro-5-trifluoromethylpyridine based on reacted substrate
- By-products: 2-chloro-3-trifluoromethylpyridine and 2,6-dichloro-3-trifluoromethylpyridine
-
- Solvent: Carbon tetrachloride
- Initiators: Free-radical initiators such as alpha, alpha-azobis-isobutyronitrile
- Conditions: Reflux temperature, chlorine bubbled through solution, UV irradiation or initiator addition
- Reaction time: 8 to 15 hours
- Yields: Major product is 2-chloro-5-trifluoromethylpyridine with high selectivity
Reaction Parameters and Yields (Summary Table):
| Method | Temp (°C) | Cl2/Substrate (mol/mol) | Solvent | Initiator/UV | Reaction Time | Major Product Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Vapour Phase Chlorination | 350-425 | 1.1 - 6 | CCl4 (diluent) | UV below 250°C optional | 10-25 seconds | ~62 | Higher temp favors selectivity |
| Liquid Phase Chlorination | Reflux (~76) | Saturated | Carbon tetrachloride | Azobis-isobutyronitrile or UV | 8-15 hours | High | Radical initiator improves yield |
Detailed Example from Patent EP0013474B1:
- 3.5 moles of chlorine and 48 moles of carbon tetrachloride per mole of 3-trifluoromethylpyridine
- Temperature: 400°C
- Residence time: 10.5 seconds
- Result: 2-chloro-5-trifluoromethylpyridine as major product with 62% yield based on reacted substrate.
Process Summary:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-oxidation | 3-methylpyridine | - | Prepares N-oxy intermediate |
| Chlorination | Cl2, azobisisobutyronitrile, o-dichlorobenzene, 120-140°C, 18-20 h | 82.7 | Radical initiation, slow Cl2 bubbling |
| Fluorination | Fluorinating agents (not detailed here) | - | Converts trichloromethyl to trifluoromethyl |
This method is noted for mild conditions, simple operation, and moderate equipment requirements.
Direct Fluoroalkylation to Obtain this compound
While the above methods focus on trifluoromethyl substituents, direct preparation of this compound involves introduction of the trifluoroethyl group at the 5-position of 2-chloropyridine. This can be achieved by:
Nucleophilic substitution or cross-coupling reactions involving 2-chloro-5-halopyridine and trifluoroethyl precursors (e.g., trifluoroethyl halides or trifluoroethyl organometallic reagents).
Catalysts: Palladium or copper catalysts are commonly used in such coupling reactions to facilitate C-C bond formation.
Reaction conditions: Typically involve moderate temperatures (50–120°C), polar aprotic solvents, and bases to activate nucleophiles.
However, detailed procedural data and yields for this specific substitution are less documented in available patents and literature, suggesting that the primary industrial route focuses on the trifluoromethyl intermediate followed by further functionalization.
Summary Table of Preparation Methods
| Method Category | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Vapour Phase Chlorination | 3-trifluoromethylpyridine | Cl2 (1-6 mol/mol), 300-450°C, CCl4 diluent | ~62 | Selective chlorination, fast reaction | High temperature control required |
| Liquid Phase Chlorination | 3-trifluoromethylpyridine | Cl2, CCl4, UV or radical initiator, reflux | High | Mild conditions, good selectivity | Long reaction time |
| Multi-step from 3-methylpyridine | 3-methylpyridine | N-oxidation, benzoyl chloride, Cl2, radical initiator, 120-140°C | 82.7 (chlorination step) | Avoids isomer separation, mild conditions | Multiple steps, requires fluorination |
| Direct fluoroethylation (less documented) | 2-chloro-5-halopyridine | Trifluoroethyl halides, Pd/Cu catalysts, base | Not specified | Potential direct route | Requires specialized catalysts |
Research Findings and Notes
Vapour phase chlorination of 3-trifluoromethylpyridine is preferred for industrial scale due to rapid reaction and ease of separation from by-products.
Radical initiators such as azobisisobutyronitrile improve selectivity and yield in liquid phase chlorination.
The multi-step route from 3-methylpyridine is advantageous for laboratories or smaller scale syntheses due to milder reaction conditions and simpler equipment requirements.
The direct introduction of the trifluoroethyl group at the 5-position of 2-chloropyridine remains less explored in patent literature, indicating potential for further research and optimization.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine?
Synthesis typically involves halogenation and functionalization of pyridine precursors. For example, β-picoline derivatives can undergo vapor-phase chlorination at high temperatures to introduce the chlorine atom at the 2-position . The trifluoroethyl group at the 5-position is introduced via nucleophilic substitution or coupling reactions, such as using trifluoroethyl halides under palladium catalysis. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical for yield and purity .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- NMR Spectroscopy : Distinct chemical shifts for the chlorine (δ ~7.5–8.5 ppm for aromatic protons) and trifluoroethyl group (δ ~2.5–3.5 ppm for -CF2CF3 protons) .
- GC-MS/HPLC : To assess purity (>97% as per industrial standards) and detect byproducts .
- Melting Point Analysis : Ranges between 28–31°C for analogous chloro-trifluoromethyl pyridines, though trifluoroethyl derivatives may vary slightly .
Q. What are the stability considerations for handling and storing this compound?
The compound is moisture-sensitive and should be stored under inert gas (N2/Ar) at 2–8°C. Decomposition risks increase upon exposure to light or oxidizing agents. Use desiccants and amber glass containers for long-term storage .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved?
The chlorine atom at the 2-position is highly reactive toward nucleophilic substitution. For example:
- Amination : React with primary/secondary amines in DMF at 80–100°C to yield 2-amino derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh3)4 as a catalyst enable C–C bond formation at the 5-position . Computational tools (e.g., DFT) predict regioselectivity by analyzing electron density maps of the pyridine ring .
Q. What electronic effects does the trifluoroethyl group impart on the pyridine ring?
The -CF2CF3 group exerts strong electron-withdrawing effects via inductive polarization, reducing the electron density of the pyridine ring. This enhances electrophilic substitution at the 3-position while deactivating the 4-position. Spectroscopic and computational studies (e.g., Hammett σ constants) quantify these effects .
Q. How does the compound serve as a building block in medicinal chemistry?
Its dual functionality (Cl and -CF2CF3) allows modular derivatization for drug candidates:
- Antimicrobial Agents : The chlorine atom can be replaced with sulfonamide groups to target bacterial enzymes .
- Kinase Inhibitors : The trifluoroethyl group improves metabolic stability and binding affinity to hydrophobic enzyme pockets . Biological assays (e.g., enzymatic IC50 determination) validate these applications .
Q. What computational methods are used to predict reactivity in catalytic transformations?
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
